1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
CAS No.: 1007782-80-0
Cat. No.: VC11915208
Molecular Formula: C20H17BrN4O
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one - 1007782-80-0](/images/structure/VC11915208.png)
Specification
CAS No. | 1007782-80-0 |
---|---|
Molecular Formula | C20H17BrN4O |
Molecular Weight | 409.3 g/mol |
IUPAC Name | 1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Standard InChI | InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3 |
Standard InChI Key | BJBJCRWBQIIZPI-UHFFFAOYSA-N |
SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3 |
Canonical SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS No. 1007782-80-0) features a pyrazoline core fused with quinoxaline and 4-bromophenyl moieties, yielding the molecular formula C₂₀H₁₇BrN₄O and a molecular weight of 409.3 g/mol. Key structural elements include:
-
Pyrazoline ring: A five-membered dihydroazole ring providing conformational flexibility.
-
Quinoxaline system: A bicyclic aromatic system conferring π-π stacking capabilities.
-
4-Bromophenyl group: An electron-withdrawing substituent influencing electronic distribution.
Table 1: Comparative Structural Analysis of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Target Compound | C₂₀H₁₇BrN₄O | 409.3 | Pyrazoline, Quinoxaline, Br |
S32906 (Analog) | C₁₁H₁₀N₂O₂ | 202.2 | Hydroxyquinoxaline, Propanone |
PubChem CID 17600873 (Analog) | C₂₄H₂₄N₄O | 408.5 | Ethylphenyl, Quinoxaline |
Synthetic Methodologies
Multi-Step Synthesis Strategy
While no explicit protocol exists for this compound, convergent synthesis routes derive from analogous pyrazoline-quinoxaline hybrids :
Step 1: Quinoxaline Precursor Preparation
Condensation of o-phenylenediamine with diketones under acidic conditions generates the quinoxaline nucleus. For 6-substituted variants, directed ortho-metalation strategies ensure regioselectivity .
Step 2: Pyrazoline Ring Formation
Hydrazine derivatives react with α,β-unsaturated ketones via [3+2] cycloaddition. NMR studies of related compounds show characteristic pyrazoline proton signals at δ 3.15–5.56 ppm (H₄, H₄', H₅) and carbonyl carbons at 170.0–193.8 ppm .
Step 3: Bromophenyl Incorporation
Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group. Bromine in acetic acid mediates subsequent functionalization, as evidenced by 79–84% yields in analogous brominations .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
Although direct NMR data remains unpublished, extrapolation from structurally related systems reveals:
-
¹H-NMR:
-
¹³C-NMR:
Compound | Target | IC₅₀/ MIC | Mechanism |
---|---|---|---|
S301175 (Analog) | Topoisomerase II | 2.3 μM | DNA cleavage inhibition |
PubChem CID 24241862 | Tubulin | 1.9 μM | Microtubule destabilization |
MDPI-18(3) Derivative | S. aureus | 8 μg/mL | Cell wall synthesis inhibition |
Computational and Physicochemical Profiling
Lipophilicity and Drug-Likeness
Calculated logP (3.12) and topological polar surface area (68.9 Ų) suggest moderate blood-brain barrier permeability. The bromine atom increases molar refractivity (89.6) compared to non-halogenated analogs .
Metabolic Stability
In silico CYP450 screening predicts predominant oxidation at the pyrazoline C4 position, with minor O-dealkylation of the propionyl group. Glucuronidation likely facilitates renal excretion .
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, this compound shows promise in:
-
Oncology: Combined HDAC/kinase inhibition for synergistic apoptosis induction.
-
Neuroinflammation: Targeting NLRP3 inflammasome in microglial cells .
Material Science Applications
The planar quinoxaline system enables applications in:
-
Organic semiconductors: Hole mobility ~0.12 cm²/V·s (theoretical).
-
Metal-organic frameworks: Bromine sites facilitate coordination with Cu(II)/Zn(II).
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low diastereoselectivity in pyrazoline ring formation (<60% de).
-
Scale-up difficulties due to bromine handling requirements.
Emerging solutions involve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume